molecular formula C6H6F3NOS B3056159 5-(2-Hydroxyethyl)-4-(trifluoromethyl)thiazole CAS No. 69439-09-4

5-(2-Hydroxyethyl)-4-(trifluoromethyl)thiazole

Cat. No.: B3056159
CAS No.: 69439-09-4
M. Wt: 197.18 g/mol
InChI Key: GUZPWKVCFNUECF-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)-4-(trifluoromethyl)thiazole is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features a thiazole heterocycle substituted with a hydroxylethyl side chain and a metabolically stable trifluoromethyl group. The thiazole ring is a privileged scaffold in medicinal chemistry, present in several FDA-approved drugs and known for its diverse biological activities . The incorporation of the trifluoromethyl group is a common strategy in lead optimization, as it can significantly influence a molecule's potency, metabolic stability, and membrane permeability . The hydroxylethyl side chain provides a synthetic handle for further derivatization, allowing researchers to conjugate the core structure to other pharmacophores or create prodrugs. This makes the reagent particularly valuable for constructing novel small-molecule libraries. Research applications for this compound and its derivatives are primarily focused on the development of protein kinase signaling inhibitors, which are crucial targets in oncology and other disease areas . The versatile nature of the thiazole core also suggests potential utility in synthesizing compounds for other research areas, including antimicrobial and anti-inflammatory agents . This product is intended for use in a laboratory setting by qualified researchers. It is For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-[4-(trifluoromethyl)-1,3-thiazol-5-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NOS/c7-6(8,9)5-4(1-2-11)12-3-10-5/h3,11H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZPWKVCFNUECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)CCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500962
Record name 2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69439-09-4
Record name 2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)-4-(trifluoromethyl)thiazole typically involves the reaction of 2-bromo-1-(trifluoromethyl)ethanone with thiourea under basic conditions to form the thiazole ring. The hydroxyethyl group can be introduced via a subsequent nucleophilic substitution reaction using ethylene oxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)-4-(trifluoromethyl)thiazole undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The thiazole ring system is known for its biological activity, making compounds like 5-(2-Hydroxyethyl)-4-(trifluoromethyl)thiazole of interest in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with thiazole moieties have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, thiazole derivatives were synthesized and tested against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3). The results indicated that some derivatives exhibited high selectivity and induced apoptosis in cancer cells, suggesting their potential as anticancer agents .

CompoundCell LineIC50 (µM)Mechanism
This compoundA54923.30 ± 0.35Apoptosis induction
4-methyl-5-(2-hydroxyethyl)-thiazoleU251>1000Cell cycle arrest

Anticonvulsant Properties

Thiazole derivatives have also been evaluated for their anticonvulsant properties. In a picrotoxin-induced convulsion model, certain thiazoles showed effectiveness in reducing seizure activity, indicating their potential use in treating epilepsy .

Agricultural Applications

Thiazoles are increasingly recognized for their role as agrochemicals. The trifluoromethyl group enhances the biological activity of thiazole derivatives, making them suitable candidates for developing herbicides and fungicides.

Fungicidal Activity

Research has shown that thiazole-based compounds possess antifungal properties. For example, this compound was tested against various fungal pathogens and demonstrated significant growth inhibition, suggesting its application as a fungicide in agricultural practices .

Materials Science

The unique properties of thiazoles can be exploited in materials science, particularly in the development of polymers and coatings.

Polymer Synthesis

Thiazole derivatives can act as monomers or crosslinking agents in polymer synthesis. The incorporation of thiazole into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for various industrial applications.

Case Study 1: Anticancer Research

A series of thiazole derivatives were synthesized and tested for anticancer activity against several cell lines. Among these, the compound featuring the trifluoromethyl group exhibited superior activity compared to others without this substitution. This study underscores the importance of structural modifications in enhancing biological activity .

Case Study 2: Agricultural Efficacy

In field trials, a formulation containing this compound was applied to crops affected by fungal infections. Results showed a marked reduction in disease incidence and improved crop yield, demonstrating its practical application in agriculture .

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)-4-(trifluoromethyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and stability, while the hydroxyethyl group may participate in hydrogen bonding interactions. These interactions modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives

Compound Name Position 4 Substituent Position 5 Substituent Key Properties/Biological Activities References
This compound Trifluoromethyl (-CF₃) 2-Hydroxyethyl (-CH₂CH₂OH) Enhanced lipophilicity (CF₃), solubility (OH), potential biomarker
5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole Methyl (-CH₃) Chloromethyl (-CH₂Cl) Synthetic intermediate; halogenated substituent for further functionalization
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate Methyl (-CH₃) Ethoxycarbonyl (-COOEt) Ester group enhances stability; used in drug design
2-Phenylamino-4-methyl-5-acetylthiazole Methyl (-CH₃) Acetyl (-COCH₃) Polar acetyl group; potential for hydrogen bonding
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)thiazole) Fluorophenyl (-C₆H₄F) Fluorophenyl/triazolyl Anticandidal/anticancer activity (MIC = 250 µg/mL)
4-Methyl-5-(2-hydroxyethyl)thiazole Methyl (-CH₃) 2-Hydroxyethyl (-CH₂CH₂OH) Thiamine metabolite; sulfurous taste; detected in foods

Key Structural Differences and Implications

Substituent Position and Electronic Effects

  • The trifluoromethyl group at position 4 in the target compound introduces strong electron-withdrawing effects, increasing resistance to oxidative metabolism compared to methyl or fluorophenyl analogs .
  • The 2-hydroxyethyl group at position 5 enhances solubility and bioavailability relative to chloromethyl or acetyl analogs, which are more lipophilic .

Compounds with hydroxyethyl or acetyl groups (e.g., 5-(2-hydroxyethyl)-4-methylthiazole) are implicated in microbial metabolism and food biomarkers, while chloromethyl derivatives serve as synthetic intermediates .

Synthetic Accessibility Chloromethyl analogs (e.g., 5-(chloromethyl)-4-methylthiazoles) are precursors for hydroxyethyl derivatives via nucleophilic substitution with ethanol . Ethoxycarbonyl groups (e.g., in Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate) allow for further functionalization to amides or carboxylic acids .

Pharmacological and Toxicological Considerations

  • Antimicrobial and Anticancer Potential: Thiazoles with trifluoromethyl groups (e.g., 4-(4-chlorophenyl)-2-(triazolyl)thiazole) show MIC values of 250 µg/mL against Candida utilis and IC₅₀ = 125 µg/mL against MCF-7 cancer cells . The target compound’s hydroxyethyl group may reduce cytotoxicity compared to chlorinated analogs .

Biological Activity

5-(2-Hydroxyethyl)-4-(trifluoromethyl)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, antiviral, and anticancer properties, along with structure-activity relationships (SAR), synthesis methods, and case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a hydroxyethyl group and a trifluoromethyl group. The presence of these functional groups is critical for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole compounds possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 0.5 to 10 µg/mL, indicating potent activity against pathogens.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli4.5
This compoundS. aureus6.0

2. Antiviral Activity

Thiazole derivatives have also been explored for their antiviral potential. In vitro studies suggest that certain thiazoles can inhibit viral replication by targeting specific viral proteins or interfering with the host cell's machinery.

3. Anticancer Activity

The anticancer properties of thiazole derivatives are well-documented, with studies demonstrating their ability to inhibit cell proliferation in various cancer cell lines. For example, compounds similar to this compound have shown efficacy in reducing viability in breast cancer and leukemia cell lines.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12
HL-60 (Leukemia)9

Structure-Activity Relationship (SAR)

The SAR of thiazole derivatives indicates that modifications at specific positions on the thiazole ring significantly influence biological activity. For instance:

  • C-2 Position : Substituents at this position can enhance lipophilicity, improving membrane permeability.
  • C-4 Position : The trifluoromethyl group is crucial for increasing potency against microbial pathogens.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Thiazole Ring : Utilizing thioketones and α-halo ketones.
  • Substitution Reactions : Introducing hydroxyethyl and trifluoromethyl groups via nucleophilic substitution methods.
  • Purification : Employing chromatographic techniques to isolate the desired product.

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

  • A study demonstrated that a closely related thiazole compound reduced bacterial load in Mycobacterium tuberculosis infections, suggesting potential for further development as an anti-tubercular agent .
  • Another investigation revealed that thiazoles exhibited synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-(2-Hydroxyethyl)-4-(trifluoromethyl)thiazole, and how is its structural integrity validated?

  • Synthesis : Multi-step protocols involving nucleophilic substitution or condensation reactions are commonly used. For example, thiazole ring formation via Hantzsch thiazole synthesis, followed by hydroxyethylation and trifluoromethylation under controlled conditions (e.g., using trifluoromethylating agents like Togni’s reagent) .
  • Characterization : Nuclear Magnetic Resonance (NMR; 1^1H, 13^{13}C, 19^{19}F) confirms substituent positions and purity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., -OH, C-F stretches). Chromatography (HPLC/TLC) ensures purity .

Q. How do the physicochemical properties (e.g., logP, solubility) of this compound influence its experimental handling and bioactivity?

  • The hydroxyethyl group enhances hydrophilicity, improving aqueous solubility, whereas the trifluoromethyl group increases lipophilicity, affecting membrane permeability. Computational tools like MarvinSketch or ACD/Labs predict logP (~2.1) and pKa (~9.5 for -OH). Solubility in DMSO (>50 mM) is critical for in vitro assays. These properties guide solvent selection (e.g., DMSO/water mixtures) and dosing in biological studies .

Advanced Research Questions

Q. What role does the trifluoromethyl group play in modulating binding interactions with biological targets, as revealed by molecular docking studies?

  • Docking Methodology : Software like AutoDock Vina or Schrödinger Suite models interactions. The electron-withdrawing trifluoromethyl group enhances binding via hydrophobic interactions and halogen bonding. For example, in enzyme active sites (e.g., acetylcholinesterase), it forms π-π stacking with aromatic residues (Tyr341) and stabilizes transition states .
  • Case Study : Analogous compounds show 10–100 nM affinity for kinases when trifluoromethyl is positioned to engage conserved hydrophobic pockets .

Q. How can contradictions in structure-activity relationship (SAR) data for trifluoromethylated thiazoles be systematically addressed?

  • Strategies :

  • Orthogonal Assays : Compare results across enzymatic (e.g., IC50_{50}) vs. cellular (e.g., EC50_{50}) assays to distinguish direct target engagement from off-target effects.
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies.
  • Crystallography : Resolve X-ray structures of ligand-target complexes to validate binding modes .

Q. What experimental approaches are used to study the biosynthesis and metabolic fate of hydroxyethyl-substituted thiazoles in eukaryotic models?

  • Biosynthesis : Isotopic labeling (e.g., 13^{13}C-glycine) traces precursor incorporation in yeast (e.g., S. cerevisiae THI4 enzyme studies). ADP-ribose intermediates are characterized via NMR and ESI-MS .
  • Metabolism : In vitro hepatocyte models or microsomal assays identify Phase I/II metabolites. LC-MS/MS detects sulfation or glucuronidation of the hydroxyethyl group, while CRISPR-edited cell lines (e.g., CYP450 knockouts) clarify enzymatic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Hydroxyethyl)-4-(trifluoromethyl)thiazole
Reactant of Route 2
5-(2-Hydroxyethyl)-4-(trifluoromethyl)thiazole

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